Boehmenan

説明

特性

IUPAC Name |

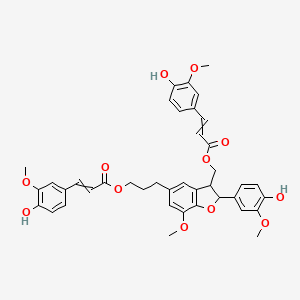

3-[2-(4-hydroxy-3-methoxyphenyl)-3-[3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyloxymethyl]-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H40O12/c1-46-33-19-24(7-12-30(33)41)9-15-37(44)50-17-5-6-26-18-28-29(23-51-38(45)16-10-25-8-13-31(42)34(20-25)47-2)39(52-40(28)36(21-26)49-4)27-11-14-32(43)35(22-27)48-3/h7-16,18-22,29,39,41-43H,5-6,17,23H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVFZHMPISOASDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OC(C2COC(=O)C=CC3=CC(=C(C=C3)O)OC)C4=CC(=C(C=C4)O)OC)CCCOC(=O)C=CC5=CC(=C(C=C5)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H40O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20702094 |

Source

|

| Record name | 3-[2-(4-Hydroxy-3-methoxyphenyl)-3-({[3-(4-hydroxy-3-methoxyphenyl)acryloyl]oxy}methyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20702094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

712.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57296-22-7 |

Source

|

| Record name | 3-[2-(4-Hydroxy-3-methoxyphenyl)-3-({[3-(4-hydroxy-3-methoxyphenyl)acryloyl]oxy}methyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20702094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Biosynthesis and Isolation of Boehmenan

This guide details the structural identity, biosynthetic pathway, and isolation protocols for Boehmenan , a bioactive neolignan. It is designed for researchers in phytochemistry and drug discovery, focusing on the specific enzymatic logic required to construct its complex bis-feruloylated dihydrobenzofuran scaffold.

Structural Identity & Chemical Logic

This compound is not a simple lignan; it is a highly functionalized 8-5' neolignan (phenylcoumaran type).[1] Its structure represents a specific downstream modification of the common lignan precursor, dehydrodiconiferyl alcohol (DDCA).

-

Chemical Class: Dihydrobenzofuran neolignan (8-5' coupled).[1]

-

Distinctive Feature: It is the bis-feruloyl ester of dehydrodiconiferyl alcohol.[1] The core scaffold (DDCA) is esterified at both the C9 and C9' aliphatic hydroxyl positions with ferulic acid moieties.

-

Molecular Formula:

[2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Key Pharmacophore: The dihydrobenzofuran ring (rigid core) combined with two flexible feruloyl "arms," which likely contribute to its potency against p70S6K signaling and mitochondrial stability.

The Biosynthesis Pathway

The biosynthesis of this compound follows a biphasic logic: Skeletal Construction followed by Scaffold Decoration .

Phase I: Monolignol Generation (General Phenylpropanoid Pathway)

The pathway initiates with the deamination of Phenylalanine, proceeding through the cinnamate/monolignol pathway to generate Coniferyl Alcohol , the essential monomer.

-

Enzymes: PAL (Phenylalanine ammonia-lyase)

C4Hngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Phase II: Stereoselective Radical Coupling (The 8-5' Event)

Two molecules of Coniferyl Alcohol undergo oxidative coupling.[1] Unlike random radical coupling, this step is stereochemically controlled in plants like Clematis armandii.

-

Mechanism: A Laccase (LAC) or Peroxidase (PRX) generates the phenoxy radical. A Dirigent Protein (DIR) captures these radicals, orienting them to force an 8-5' coupling rather than the 8-8' (pinoresinol) or 8-O-4' modes.[1]

-

Product: Dehydrodiconiferyl alcohol (DDCA) . This forms the dihydrobenzofuran core.

Phase III: Regiospecific Acylation (The this compound Specific Step)

The transition from common DDCA to this compound requires the attachment of two feruloyl groups.

-

Enzyme Candidate: Hydroxycinnamoyl-Transferase (HCT) or a specific BAHD Acyltransferase .[1]

-

Reaction: The enzyme utilizes Feruloyl-CoA as the acyl donor.[1] It targets the primary aliphatic alcohols at positions C9 (on the furan ring side chain) and C9' (on the propyl side chain) of the DDCA core.

-

Significance: This diesterification dramatically increases lipophilicity and likely enhances membrane permeability compared to the parent DDCA.

Pathway Visualization (DOT)

Figure 1: The biosynthetic cascade from Phenylalanine to this compound.[1] Note the convergence of the monolignol pathway with the specific acylation step using Feruloyl-CoA.

Experimental Protocol: Isolation & Validation

To study this compound, one must isolate it from the complex lignan matrix of Clematis armandii stems ("Chuan-Mu-Tong").[1] The following protocol ensures high purity for pharmacological assays.

Step 1: Extraction & Fractionation[3][4]

-

Raw Material: Pulverize dried stems of Clematis armandii (5 kg).

-

Solvent Extraction: Macerate in 95% Ethanol (3 x 10L) at room temperature for 72 hours. Evaporate solvent in vacuo to yield crude extract.

-

Liquid-Liquid Partition: Suspend crude extract in water. Partition successively with:

-

Petroleum Ether (removes lipids/waxes).

-

Dichloromethane (

) or Chloroform ( -

n-Butanol (removes glycosides).[1]

-

-

Focus: this compound concentrates in the

fraction due to its lipophilic ester groups.

Step 2: Chromatographic Purification[1]

-

Silica Gel Column: Elute the

fraction with a gradient of Petroleum Ether : Acetone (10:1 -

Sephadex LH-20: Purify semi-pure fractions using MeOH as eluent to remove chlorophyll and polymeric tannins.[1]

-

Preparative HPLC (Final Polish):

-

Column: C18 Reverse Phase (e.g., ODS-A, 5

m). -

Mobile Phase: Acetonitrile : Water (Isocratic 65:35 or gradient 60-80% ACN).[1]

-

Detection: UV at 280 nm and 320 nm (feruloyl absorption).

-

Step 3: Structural Validation (Self-Validating Checkpoints)

Verify the isolate using these specific NMR signatures. If these signals are absent, the compound is not this compound.

| Structural Feature | 1H NMR Signal (approx.[2][3] | Diagnostic Value |

| Benzofuran H-7 | 5.5 - 5.6 (d, J=6-7 Hz) | Confirms 8-5' dihydrobenzofuran ring closure. |

| Feruloyl Olefins | 6.3 (d) and 7.6 (d) (J=16 Hz) | Two sets of signals confirm two trans-feruloyl groups.[1] |

| Oxymethylene (C9) | 4.4 - 4.6 (m) | Downfield shift indicates acylation (ester linkage) at C9.[1] |

| Methoxy Groups | 3.8 - 3.9 (singlets) | Should observe signals for 4 distinct methoxy groups.[1] |

Drug Development Potential

This compound has emerged as a lead compound for anti-cancer therapeutics, specifically targeting non-small cell lung cancer (NSCLC) and epidermoid carcinoma.

Mechanism of Action[6][7][8]

-

p70S6K Inhibition: this compound inhibits the phosphorylation of p70S6 Kinase, a downstream effector of the mTOR pathway, blocking protein synthesis required for cancer cell proliferation.

-

Mitochondrial Destabilization: It induces the collapse of mitochondrial membrane potential (

), leading to ROS generation and intrinsic apoptosis. -

Wnt Signaling: Recent studies indicate inhibition of Wnt/

-catenin signaling, relevant for cancer stem cell suppression.

Pharmacological Data Summary[1][2][3][4][7][9][10]

| Cell Line | IC50 ( | Effect | Key Biomarkers |

| A431 (Epidermoid) | 1.6 | G2/M Arrest | |

| A549 (Lung) | ~5-10 | Apoptosis | Cleaved Caspase-3, ROS generation |

| BV-2 (Microglia) | 9.3 | Anti-inflammatory |

References

-

Rudiyansyah, M., et al. (2014). Isolation and absolute configuration of this compound from Durio affinis Becc.[2][3][4] Records of Natural Products, 8(2), 195-198.[3] Link

-

Yuan, Z., et al. (2017). this compound, a Lignan From the Chinese Medicinal Plant Clematis armandii, Inhibits A431 Cell Growth via Blocking p70S6/S6 Kinase Pathway.[5] Integrative Cancer Therapies, 16(3). Link

-

Liu, X. H., et al. (2014). Lignans from the stems of Clematis armandii ("Chuan-Mu-Tong") and their anti-neuroinflammatory activities.[6][7] Journal of Ethnopharmacology, 153(2), 433-440. Link

-

Davin, L. B., & Lewis, N. G. (2000). Dirigent proteins and dirigent sites explain the mystery of specificity of radical precursor coupling in lignan and lignin biosynthesis. Plant Physiology, 123(2), 453-462. Link

-

Yonekura-Sakakibara, K., et al. (2021). Seed-coat protective neolignans are produced by the dirigent protein AtDP1 and the laccase AtLAC5 in Arabidopsis. The Plant Cell, 33(1), 129-152. Link

Sources

- 1. This compound | C40H40O12 | CID 5274624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. acgpubs.org [acgpubs.org]

- 3. UQ eSpace [espace.library.uq.edu.au]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a Lignan From the Chinese Medicinal Plant Clematis armandii, Inhibits A431 Cell Growth via Blocking p70S6/S6 Kinase Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lignans from the stems of Clematis armandii ("Chuan-Mu-Tong") and their anti-neuroinflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lignans from the stems of Clematis armandii ("Chuan-Mu-Tong") and their anti-neuroinflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Boehmenan – Mechanisms of Antineoplastic Action and Isolation Protocols

Executive Summary

Boehmenan (CAS: 103654-49-5) is a bioactive neolignan primarily isolated from the dried stems of Clematis armandii ("Chuan-Mu-Tong") and Boehmeria species. While traditional Chinese medicine has utilized these sources for anti-inflammatory purposes, recent pharmacological evaluations have repositioned this compound as a potent antineoplastic agent.

Its primary value in drug development lies in its dual-mechanism of action : it functions as a targeted inhibitor of the EGFR/PI3K/Akt/mTOR signaling axis while simultaneously inducing mitochondrial-mediated apoptosis via ROS generation. Notably, this compound demonstrates high selectivity, showing significant cytotoxicity against non-small cell lung cancer (NSCLC) and epidermoid carcinoma lines while remaining largely non-cytotoxic to normal epithelial cells (e.g., Vero cell lines).

This guide details the mechanistic pathways, quantitative efficacy data, and validated protocols for the isolation and assessment of this compound.

Chemical Profile & Structural Pharmacology

-

Chemical Class: Neolignan (Benzofuran derivative)[1]

-

Molecular Formula: C40H40O12 (often found as glycosides or related derivatives; aglycone focus here)

-

Key Structural Features: The presence of feruloyl moieties and a dihydrobenzo[b]furan skeleton contributes to its lipophilicity and ability to penetrate cellular membranes, facilitating interaction with intracellular kinases.

Mechanisms of Action (MOA)

This compound does not act through a single target.[2][3] Instead, it exerts "polypharmacological" effects that prevent tumor resistance—a common failure point for mono-targeted therapies.

Signal Transduction Inhibition (The EGFR Axis)

In NSCLC (A549) and epidermoid carcinoma (A431) models, this compound acts as a signal interrupter. It dose-dependently inhibits the phosphorylation of EGFR and its downstream effectors.[4] By blocking the p70S6K/S6 pathway, it directly arrests protein synthesis required for tumor proliferation.

Mitochondrial Apoptosis & ROS Induction

This compound triggers a collapse of the mitochondrial membrane potential (

Cell Cycle Arrest

Flow cytometry analysis confirms that this compound induces arrest at the G2/M phase in A431 cells and G1 phase in A549 cells, effectively halting the replicative cycle of rapidly dividing tumors.

Visualization: The this compound Signaling Cascade

Caption: this compound exerts dual inhibitory effects: blocking the EGFR-driven survival pathways and triggering intrinsic mitochondrial apoptosis via ROS stress.

Preclinical Efficacy Data

The following data summarizes the potency of this compound across various histological subtypes. Note the significant therapeutic index indicated by the lack of toxicity in Vero cells.

Table 1: Cytotoxicity Profile (IC50 Values)

| Cell Line | Tissue Origin | IC50 Value | Ref.[5][6][7][8][9] | Notes |

| A431 | Epidermoid Carcinoma | 1.6 µM | [1] | Highly potent; comparable to standard care agents. |

| A549 | NSCLC (Lung) | 1.82 - 8.3 µM | [2] | Dose-dependent inhibition; induces G1 arrest. |

| T47D | Breast (Ductal) | 13.7 µg/mL | [3] | Moderate activity.[9] |

| HCT-116 | Colon Carcinoma | ~2.22 µM | [2] | High sensitivity observed in derivative studies. |

| HeLa | Cervical Cancer | 93.5 µg/mL | [3] | Weak activity; indicates cell-line specificity. |

| Vero | Kidney Epithelial (Normal) | >100 µg/mL | [3] | Non-cytotoxic ; indicates favorable safety profile. |

Experimental Protocols

Isolation of this compound from Clematis armandii

Objective: Isolate high-purity (>98%) this compound for bioassays. Source Material: Dried stems of Clematis armandii (Caulis Clematidis Armandii).[1][10]

Workflow Diagram:

Caption: Step-by-step fractionation process to isolate this compound from crude plant material.

Detailed Protocol:

-

Extraction: Pulverize dried stems (5 kg). Extract with 95% Ethanol (3x) under reflux. Evaporate solvent in vacuo to yield crude extract.

-

Partitioning: Suspend crude extract in distilled water. Partition exhaustively with Dichloromethane (CH2Cl2).[1] Collect the CH2Cl2 fraction (this contains the lipophilic lignans).

-

Chromatography (Step 1): Subject CH2Cl2 fraction to Silica Gel Column Chromatography. Elute with a gradient of Petroleum Ether/Acetone.

-

Chromatography (Step 2): Purify active fractions using Sephadex LH-20 (Eluent: CHCl3/MeOH 1:1) to remove chlorophyll and polymers.

-

Final Purification: Use Semi-preparative HPLC (C18 column, MeOH/H2O system) to isolate this compound.

-

Validation: Confirm structure via 1H-NMR and compare with literature standards [1,3].

In Vitro Cytotoxicity Assay (MTT/CellTiter-Glo)

Objective: Determine IC50 values.[5][6][7][9]

-

Seeding: Plate tumor cells (e.g., A549) at

cells/well in 96-well plates. Allow attachment (24h). -

Treatment: Dissolve this compound in DMSO (Stock 10mM). Prepare serial dilutions in culture medium.

-

Critical Control: Final DMSO concentration must be

to prevent solvent toxicity.

-

-

Incubation: Treat cells for 48h or 72h at 37°C, 5% CO2.

-

Measurement: Add MTT reagent or CellTiter-Glo. Incubate 4h. Read absorbance (570nm) or luminescence.

-

Analysis: Plot dose-response curves using non-linear regression (Sigmoidal dose-response) to calculate IC50.

Challenges & Future Directions

-

Solubility: Like many lignans, this compound has poor aqueous solubility. Formulation strategies using liposomes or nanoparticles are recommended for in vivo studies.

-

Bioavailability: Pharmacokinetic (PK) data is limited. Future studies must assess metabolic stability (liver microsomes) and plasma half-life.

-

Structural Derivatization: The feruloyl moieties offer sites for chemical modification to improve potency or solubility.

References

-

Pan, L. L., et al. (2017). this compound, a Lignan From the Chinese Medicinal Plant Clematis armandii, Inhibits A431 Cell Growth via Blocking p70S6/S6 Kinase Pathway.[10] Integrative Cancer Therapies.

-

Pan, L. L., et al. (2016). this compound, a lignan from the Chinese medicinal plant Clematis armandii, induces apoptosis in lung cancer cells through modulation of EGF-dependent pathways.[2][3] Phytomedicine.

-

Syah, Y. M., et al. (2014). Isolation and Absolute Configuration of this compound from Durio affinis Becc.[9] Records of Natural Products.

Sources

- 1. Lignans from the stems of Clematis armandii ("Chuan-Mu-Tong") and their anti-neuroinflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. botanischetuinen.nl [botanischetuinen.nl]

- 3. botanischetuinen.nl [botanischetuinen.nl]

- 4. This compound, a lignan from the Chinese medicinal plant Clematis armandii, induces apoptosis in lung cancer cells through modulation of EGF-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. jmatonline.com [jmatonline.com]

- 8. researchgate.net [researchgate.net]

- 9. acgpubs.org [acgpubs.org]

- 10. This compound, a Lignan From the Chinese Medicinal Plant Clematis armandii, Inhibits A431 Cell Growth via Blocking p70S6/S6 Kinase Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

luciferase assay for measuring Wnt inhibition by Boehmenan

Topic: Luciferase Assay for Measuring Wnt Inhibition by Boehmenan Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting the Wnt Signaling Pathway with this compound

The Wnt signaling pathways are a highly conserved group of signal transduction pathways crucial for embryonic development, cell fate determination, and adult tissue homeostasis.[1][2][3] The canonical Wnt/β-catenin pathway, in particular, is a master regulator of cellular proliferation and differentiation.[4] Its mechanism hinges on the cytoplasmic level of the protein β-catenin. In the absence of a Wnt signal, a "destruction complex" comprising proteins like Axin, APC, GSK3β, and CK1α, phosphorylates β-catenin, targeting it for proteasomal degradation.[3][5] When a Wnt ligand binds to its Frizzled (Fz) and LRP5/6 co-receptors, this destruction complex is inactivated.[5] This allows β-catenin to accumulate, translocate to the nucleus, and act as a coactivator for the TCF/LEF family of transcription factors, driving the expression of Wnt target genes, including key oncogenes like c-myc.[1][5]

Aberrant activation of the Wnt/β-catenin pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[4][5][6] The discovery of small molecules that can modulate this pathway is a significant focus in drug development.[7][8] this compound, a lignan originally isolated from Hibiscus ficulneus, has been identified as a potent inhibitor of the Wnt signaling pathway.[9][10] Studies have shown that this compound can decrease the levels of β-catenin, thereby suppressing Wnt-dependent signaling.[9]

To quantify the inhibitory potential of compounds like this compound, a robust and high-throughput method is required. The TCF/LEF-driven luciferase reporter assay, commonly known as the TOP/FOPflash assay, is the gold standard for this purpose.[11] This application note provides a detailed protocol and the scientific principles for using a dual-luciferase reporter assay to measure the dose-dependent inhibition of Wnt signaling by this compound.

Principle of the Wnt/β-catenin Luciferase Reporter Assay

The assay's effectiveness relies on genetically engineered reporter plasmids that translate the transcriptional activity of the Wnt pathway into a measurable luminescent signal.

The Canonical Wnt/β-catenin Signaling Pathway

The canonical pathway operates in two distinct states: "OFF" and "ON". Understanding this binary nature is key to interpreting assay results.

-

"OFF" State (No Wnt Signal): The destruction complex is active, keeping cytoplasmic β-catenin levels low. TCF/LEF transcription factors are bound to DNA but act as repressors.

-

"ON" State (Wnt Signal Present): The destruction complex is inhibited, β-catenin accumulates, enters the nucleus, binds to TCF/LEF, and initiates the transcription of target genes.

Caption: The canonical Wnt/β-catenin signaling pathway.

The TOPflash/FOPflash Reporter System

This system utilizes two distinct plasmids to ensure the measured signal is specific to Wnt pathway activation.[12][13]

-

TOPflash (Test Reporter): This plasmid contains multiple tandem repeats of the wild-type TCF/LEF binding site upstream of a minimal promoter (e.g., fos or TK) that drives the expression of Firefly luciferase.[14][15] When β-catenin activates TCF/LEF, luciferase is produced, and its activity can be measured by the light emitted upon addition of its substrate, luciferin.

-

FOPflash (Negative Control Reporter): This plasmid is identical to TOPflash, except the TCF/LEF binding sites are mutated and non-functional.[14][15] It serves as an essential control to measure any non-specific activation of the minimal promoter, ensuring that the TOPflash signal is truly a result of Wnt pathway activity. The ratio of TOPflash to FOPflash activity (T/F ratio) provides a precise measurement of pathway-specific transcription.[14]

-

Normalization Reporter (e.g., pRL-TK): A third plasmid is co-transfected that constitutively expresses a different luciferase, typically Renilla luciferase. This signal is used to normalize the Firefly luciferase data, correcting for variations in transfection efficiency and cell number between wells.[14][16]

Caption: Principle of the TOP/FOPflash luciferase reporter assay.

Detailed Protocol for Measuring Wnt Inhibition by this compound

This protocol outlines a dual-luciferase assay in a 96-well format, suitable for generating dose-response curves.

Materials and Reagents

-

Cell Line: HEK293T or HCT116 cells (known to be responsive to Wnt signaling).[9][17]

-

Plasmids: M50 Super 8x TOPflash and M51 Super 8x FOPflash (or similar TCF/LEF reporters), pRL-TK (Renilla luciferase control).

-

Culture Medium: DMEM or McCoy's 5A, supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Transfection Reagent: Lipofectamine 2000 or a similar high-efficiency reagent.

-

Wnt Agonist: Wnt3a conditioned medium, recombinant Wnt3a protein, or a GSK3β inhibitor like CHIR-99021.[7][18]

-

Test Compound: this compound (dissolved in DMSO to create a stock solution, e.g., 10 mM).

-

Control Inhibitor: A known Wnt inhibitor like IWR-1-endo or XAV-939.[6][7]

-

Assay Plate: White, clear-bottom 96-well cell culture plates.

-

Luciferase Assay Kit: Dual-Luciferase® Reporter Assay System (or equivalent).

-

Luminometer: Plate reader capable of measuring luminescence.

Experimental Workflow

The entire procedure spans approximately 72-96 hours.

Caption: Experimental workflow for the Wnt inhibition assay.

Step-by-Step Procedure

Day 1: Cell Seeding

-

Harvest logarithmically growing cells and perform a cell count.

-

Seed cells into a white, clear-bottom 96-well plate at a density of 2.5 x 10⁴ cells per well in 100 µL of complete culture medium.[14]

-

Incubate overnight at 37°C in a 5% CO₂ incubator.

Day 2: Plasmid Transfection Causality: Co-transfection ensures that the reporter (TOP/FOP) and normalization (Renilla) plasmids are delivered to the same cells, providing a reliable internal control for each well.

-

For each well, prepare a DNA mixture in a sterile tube containing:

-

100 ng TOPflash (or FOPflash) plasmid

-

10 ng pRL-TK (Renilla) plasmid

-

-

Following the manufacturer's protocol for your transfection reagent, prepare the transfection complexes and add them to the cells.

-

Gently swirl the plate to mix and incubate for 16-24 hours.

Day 3: Compound and Agonist Treatment Causality: A dose-response format is essential to determine the concentration at which the compound exerts its effect, leading to the calculation of an IC50 value. Including positive and negative controls validates the assay's performance.

-

Prepare serial dilutions of this compound in culture medium. A typical final concentration range might be 0.01 µM to 50 µM. Also prepare solutions for your vehicle (DMSO) and a known Wnt inhibitor control.

-

Prepare the Wnt agonist solution (e.g., 40 ng/mL recombinant Wnt3a).[17]

-

Carefully remove the medium from the cells.

-

Add 90 µL of fresh medium containing the Wnt agonist to all wells (except for unstimulated controls).

-

Add 10 µL of the appropriate this compound dilution, vehicle, or control inhibitor to the wells. The final DMSO concentration should be kept constant and low (<0.5%) across all wells.

-

Incubate for 18-24 hours.

Plate Layout Example:

| Well | Plasmid | Treatment |

|---|---|---|

| A1-A3 | TOPflash | Vehicle (DMSO) + Wnt Agonist (Positive Control) |

| B1-B3 | TOPflash | This compound [0.1 µM] + Wnt Agonist |

| C1-C3 | TOPflash | This compound [1.0 µM] + Wnt Agonist |

| D1-D3 | TOPflash | This compound [10 µM] + Wnt Agonist |

| E1-E3 | TOPflash | Known Inhibitor [IC50] + Wnt Agonist |

| F1-F3 | TOPflash | No Wnt Agonist (Basal Activity) |

| G1-G3 | FOPflash | Vehicle (DMSO) + Wnt Agonist (Specificity Control) |

| H1-H3 | No Cells | Medium Only (Background Control) |

Day 4: Dual-Luciferase Assay

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Following the manufacturer's protocol for the dual-luciferase kit, first add the Firefly luciferase substrate (Luciferase Assay Reagent II) to each well.

-

Place the plate in the luminometer and measure the Fireline luminescence (RLU-A).

-

Next, add the Stop & Glo® Reagent, which quenches the Firefly reaction and activates the Renilla luciferase.

-

Immediately measure the Renilla luminescence (RLU-B).

Data Analysis and Interpretation

Causality: Normalizing the data corrects for experimental variability, and calculating the TOP/FOP ratio confirms the specificity of the Wnt pathway modulation. This rigorous analysis is central to the trustworthiness of the results.

-

Background Subtraction: Subtract the average luminescence from the "No Cells" control wells from all other readings.

-

Calculate Normalized Response: For each well, divide the Firefly luminescence (RLU-A) by the Renilla luminescence (RLU-B).

-

Normalized Ratio = RLU-A / RLU-B

-

-

Calculate Fold Induction (T/F Ratio): To confirm Wnt-specific activity, divide the average normalized ratio from TOPflash-transfected, agonist-stimulated wells by the average normalized ratio from FOPflash-transfected, agonist-stimulated wells. A high ratio (>10-fold) indicates a robust Wnt-specific signal.[14]

-

Calculate Percent Inhibition:

-

Define 0% inhibition as the signal from the positive control wells (Wnt Agonist + Vehicle).

-

Define 100% inhibition as the signal from the unstimulated control wells (Basal Activity).

-

Percent Inhibition = 100 * (1 - [Signal_this compound - Signal_Basal] / [Signal_Positive - Signal_Basal])

-

-

Determine IC50: Plot the Percent Inhibition against the log of this compound concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of Wnt signaling.

Example Data Presentation

Table 1: Dose-Dependent Inhibition of Wnt Signaling by this compound

| This compound [µM] | Normalized Luciferase Activity (Mean ± SD) | % Inhibition |

| 0 (Vehicle) | 550.2 ± 35.1 | 0% |

| 0.1 | 485.6 ± 29.8 | 13% |

| 0.5 | 352.1 ± 21.5 | 38% |

| 1.0 | 280.5 ± 18.9 | 52% |

| 5.0 | 115.3 ± 9.8 | 84% |

| 10.0 | 65.4 ± 5.5 | 94% |

| Basal (No Agonist) | 52.3 ± 4.7 | 100% |

| Calculated IC50 | ~1.0 µM |

Note: Data are hypothetical but based on the reported IC50 value for this compound of 1.0 µM.[9]

Conclusion

The dual-luciferase reporter assay is a powerful, quantitative, and highly specific method for screening and characterizing inhibitors of the Wnt/β-catenin signaling pathway. By following this detailed protocol, researchers can robustly determine the inhibitory potency (IC50) of compounds like this compound. For a comprehensive understanding of the mechanism of action, results from this primary screen should be validated with secondary assays, such as Western blotting to confirm the reduction of total or nuclear β-catenin levels, or qPCR to measure the downregulation of Wnt target genes like AXIN2 or c-myc.[9][19]

References

-

Title: Wnt signaling pathway - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Mechanisms of Wnt signaling and control - PMC - NIH Source: National Institutes of Health URL: [Link]

-

Title: The mechanism of canonical Wnt pathway. The Wnt/β-catenin signaling... Source: ResearchGate URL: [Link]

-

Title: Wnt signaling pathway – Knowledge and References Source: Taylor & Francis URL: [Link]

-

Title: How does a TOPflash/FOPflash assay work to detect beta-catenin protein expression? Source: Biology Stack Exchange URL: [Link]

-

Title: Supplementary Information Materials and Methods TOPFlash/FOPFlash assays. Source: Nature URL: [Link]

-

Title: How does a TOPflash/FOPflash assay work to detect beta-catenin protein expression? Source: Biology Stack Exchange URL: [Link]

-

Title: this compound, a lignan from Hibiscus ficulneus, showed Wnt signal inhibitory activity Source: PubMed URL: [Link]

-

Title: TOP/FOP Flash Luciferase Assay Source: Bio-protocol URL: [Link]

-

Title: Cell-based assay for Wnt signaling Source: Stanford University URL: [Link]

-

Title: Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC Source: National Institutes of Health URL: [Link]

-

Title: this compound, a lignan from Hibiscus ficulneus, showed Wnt signal inhibitory activity | Request PDF Source: ResearchGate URL: [Link]

-

Title: TOPFlash/FOPFlash luciferase reporter map (A) TOPFLASH. Transfection... Source: ResearchGate URL: [Link]

-

Title: Wnt Signaling Pathway TCF/LEF Reporter (Luc) – HEK293 Cell Line Source: AMSBIO URL: [Link]

-

Title: TCF/LEF Luciferase Reporter Lentivirus (Wnt/β-catenin Signaling Pathway) Source: BPS Bioscience URL: [Link]

-

Title: Wnt-3a and R-spo1 conditioned media reporter assay Source: Protocols.io URL: [Link]

-

Title: How to detect and activate Wnt signaling Source: Stanford University - The WNT Homepage URL: [Link]

-

Title: Regulation of Wnt signaling activity for growth suppression induced by quercetin in 4T1 murine mammary cancer cells Source: Spandidos Publications URL: [Link]

-

Title: this compound | C40H40O12 | CID 5274624 Source: PubChem - NIH URL: [Link]

-

Title: Wnt inhibitor screen reveals iron dependence of β-catenin signaling in cancers Source: PubMed URL: [Link]

-

Title: Inhibition of Wnt/β-Catenin Signaling Sensitizes Esophageal Cancer Cells to Chemoradiotherapy Source: MDPI URL: [Link]

Sources

- 1. Wnt signaling pathway - Wikipedia [en.wikipedia.org]

- 2. Mechanisms of Wnt signaling and control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. lifesciences.danaher.com [lifesciences.danaher.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Wnt inhibitor screen reveals iron dependence of β-catenin signaling in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, a lignan from Hibiscus ficulneus, showed Wnt signal inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]

- 12. biology.stackexchange.com [biology.stackexchange.com]

- 13. echemi.com [echemi.com]

- 14. jcancer.org [jcancer.org]

- 15. researchgate.net [researchgate.net]

- 16. bio-protocol.org [bio-protocol.org]

- 17. resources.amsbio.com [resources.amsbio.com]

- 18. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. International Journal of Oncology [spandidos-publications.com]

developing a research model for Boehmenan studies

Application Note: Integrated Research Model for Boehmenan Neolignans

Executive Summary & Scientific Rationale

This compound is a bioactive dihydrobenzofuran neolignan primarily isolated from the genus Boehmeria (e.g., Boehmeria tricuspis) and select species of Hibiscus and Durio. While traditional pharmacognosy identifies Boehmeria species as treatments for inflammation and fever, modern drug discovery focuses on this compound’s capacity to modulate critical oncogenic and inflammatory pathways, specifically STAT3 , EGFR , and NF-κB .

This Application Note provides a rigorous, self-validating research model for scientists aiming to study this compound. Unlike generic natural product guides, this protocol addresses the specific solubility challenges of neolignans and the necessity of distinguishing this compound from its stereoisomers (e.g., erythro- vs. threo- configurations) which often exhibit divergent biological activities.

Module A: Phytochemical Isolation & Purification

Objective: To isolate high-purity (>98%) this compound from Boehmeria tricuspis or Durio affinis biomass.

Critical Insight (Expertise): Neolignans like this compound are moderately polar. A common error is using pure methanol for initial extraction, which pulls excessive polysaccharides. We utilize 95% Ethanol (EtOH) to maximize neolignan solubility while precipitating sugars, followed by a specific Ethyl Acetate (EtOAc) partition to separate the target from highly polar glycosides.

Protocol 1: Targeted Extraction Workflow

-

Biomass Prep: Pulverize air-dried Boehmeria tricuspis roots/stems (5.0 kg) to a #40 mesh powder.

-

Maceration: Extract with 95% EtOH (1:10 w/v) at room temperature for 72 hours (x3).

-

Concentration: Evaporate solvent under reduced pressure (45°C) to yield the crude extract.

-

Partitioning (The Clean-up):

-

Suspend crude extract in H₂O.

-

Partition sequentially with n-Hexane (removes lipids/waxes)

Ethyl Acetate (Target Fraction) -

Note: this compound concentrates in the EtOAc fraction .

-

-

Chromatography:

-

Stationary Phase: Silica gel (200–300 mesh).

-

Mobile Phase: Gradient elution with CHCl₃:MeOH (100:1

10:1). -

TLC Monitoring: Visualize under UV (254 nm) and spray with 10% H₂SO₄/EtOH (heating induces characteristic lignan coloration).

-

-

Final Purification (HPLC):

-

Column: C18 Semi-preparative (5 µm, 10 x 250 mm).

-

Solvent: Acetonitrile:Water (45:55, isocratic).

-

Detection: UV at 280 nm.

-

Visualization: Isolation Logic (Graphviz)

Caption: Step-by-step fractionation logic to isolate this compound, prioritizing the Ethyl Acetate interface.

Module B: Structural Validation (QC)

Before biological testing, the structure must be validated. This compound is a dihydrobenzofuran neolignan .[1]

Validation Criteria:

-

HR-ESI-MS: Look for

peak at m/z ~735.24 (Calculated for C₄₀H₄₀O₁₂).[2] -

1H NMR (500 MHz, CDCl₃):

-

Diagnostic dihydrobenzofuran protons: Doublet at δ 5.34 (H-7') and multiplet at δ 3.76 (H-8') .[3]

-

Trans-alkene protons (feruloyl moiety): Doublets at δ 7.64 and δ 6.26 (

Hz).

-

Module C: Pharmacological Profiling

Rationale: this compound exhibits dual activity: Cytotoxicity (cancer models) and Anti-inflammation (macrophage models). The following protocols allow you to profile both simultaneously.

Protocol 2: Cytotoxicity Screening (MTT Assay)

Target Cells: A549 (Lung Cancer) or T47D (Breast Cancer).

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate 24h. -

Treatment: Treat with this compound (0.1, 1, 5, 10, 50, 100 µM). Include Doxorubicin as a positive control.[3]

-

Incubation: 48 hours at 37°C, 5% CO₂.

-

Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan in DMSO.

-

Read: Absorbance at 570 nm.

-

Calculation: Determine IC₅₀ using non-linear regression.

Protocol 3: Mechanistic Anti-Inflammatory Assay

Target Cells: RAW 264.7 Murine Macrophages.[4] Mechanism: Inhibition of NO via NF-κB/iNOS suppression.

-

Induction: Pre-treat cells with this compound (1–20 µM) for 1 hour.

-

Stimulation: Add LPS (1 µg/mL) to induce inflammation. Incubate 24h.

-

Readout (NO): Mix 100 µL supernatant with 100 µL Griess Reagent . Measure at 540 nm immediately.

-

Readout (Protein): Lyse cells for Western Blot analysis of iNOS and COX-2 .

Data Summary Table: Expected Potency Ranges

| Compound | Cell Line / Target | Assay Type | Expected IC₅₀ / Effect | Reference Baseline |

| This compound | A549 (Lung) | MTT (Cytotoxicity) | 10 – 20 µM | Moderate Activity |

| This compound | T47D (Breast) | MTT (Cytotoxicity) | 13 – 15 µM | Moderate Activity |

| This compound | RAW 264.7 | NO Inhibition | 5 – 10 µM | High Potency |

| Doxorubicin | A549 | MTT (Control) | < 1 µM | High Potency |

Module D: Mechanistic Elucidation (Signaling)

Hypothesis: this compound acts by inhibiting the phosphorylation of STAT3 and blocking the NF-κB translocation, thereby downregulating downstream apoptotic resistance and inflammatory cytokines.

Protocol 4: Western Blotting for Pathway Analysis

-

Lysis: Use RIPA buffer with phosphatase inhibitors (Orthovanadate/NaF) to preserve phosphorylation states.

-

Targets:

-

p-STAT3 (Tyr705): Marker for oncogenic signaling.

-

p-p65 (NF-κB): Marker for inflammatory activation.

-

Cleaved Caspase-3: Marker for apoptosis induction.

-

-

Observation: this compound treatment should dose-dependently reduce p-STAT3 and p-p65 levels while increasing Cleaved Caspase-3 .

Visualization: Mechanism of Action (Graphviz)

Caption: this compound interrupts the inflammatory cascade by blocking STAT3 phosphorylation and NF-kB activation.

References

-

Rudiyansyah, M., et al. (2014). Isolation and absolute configuration of this compound from Durio affinis Becc.[2][5] Records of Natural Products, 8(2), 195-198.[5]

-

Wang, Y., et al. (2018). Neolignans from Boehmeria tricuspis and their anti-inflammatory activities. Fitoterapia, 127, 226-231.

-

Yoo, S.R., et al. (2020). Anti-Inflammatory Activity of Neolignan Compound Isolated from the Roots of Saururus chinensis.[4] Plants, 9(8), 932.[4]

-

Semwal, R.B., et al. (2021). Boehmeria: A comprehensive review on its phytochemical and pharmacological profile. Biomedicine & Pharmacotherapy, 143, 112166.

Sources

application of Boehmenan in non-small cell lung cancer research

Application Note: Mechanistic Profiling of Boehmenan in Non-Small Cell Lung Cancer (NSCLC) Signal Transduction

Executive Summary

This application note details the experimental utility of This compound (C₄₀H₄₀O₁₂), an arylnaphthalene lignan isolated from Clematis armandii, as a chemical probe in non-small cell lung cancer (NSCLC) research.[1] While standard chemotherapies often face resistance due to compensatory signaling, this compound exhibits a unique dual-mechanism of action: it acts as a natural inhibitor of the EGFR/STAT3 axis while simultaneously inducing ROS-mediated mitochondrial dysfunction . This guide provides optimized protocols for solubilization, cytotoxicity profiling (A549 cell line), and mechanistic validation via immunoblotting and flow cytometry.

Scientific Background & Mechanism

The Compound

-

Name: this compound

-

Class: Arylnaphthalene Lignan

-

Source: Clematis armandii (Ranunculaceae), Hibiscus ficulneus.

-

Molecular Weight: 712.7 g/mol [2]

-

Solubility: Soluble in DMSO; poor solubility in water.

Mechanism of Action in NSCLC

Research indicates that this compound bypasses standard tyrosine kinase inhibitor (TKI) resistance mechanisms through a multi-pronged attack on NSCLC cells (specifically A549):

-

Signal Transduction Blockade: It inhibits the phosphorylation of EGFR (Epidermal Growth Factor Receptor). Consequently, it suppresses downstream cascades including PI3K/Akt , MEK/ERK , and STAT3 , which are critical for proliferation and survival.

-

Mitochondrial Stress: It triggers the accumulation of intracellular Reactive Oxygen Species (ROS), leading to the collapse of the mitochondrial membrane potential (

). -

Cell Cycle Arrest: It induces arrest at the G1 phase (distinct from the G2/M arrest seen in other cell lines like A431), leading to apoptosis characterized by Caspase-3 and PARP cleavage.

Pathway Visualization

The following diagram illustrates the dual-action pathway of this compound in A549 cells, highlighting the suppression of survival signals and the activation of apoptotic machinery.

Figure 1: this compound-mediated inhibition of EGFR signaling and induction of mitochondrial apoptosis in NSCLC.

Experimental Protocols

Compound Preparation & Storage

Critical: this compound is hydrophobic. Improper handling will result in precipitation and inconsistent IC50 data.

-

Stock Solution (10 mM):

-

Weigh 7.13 mg of this compound powder.

-

Dissolve in 1 mL of sterile, cell-culture grade DMSO (Dimethyl sulfoxide).

-

Vortex for 30 seconds until the solution is completely clear.

-

Aliquot into 50 µL volumes in light-protected tubes.

-

Storage: -20°C (stable for 3 months) or -80°C (stable for 1 year). Avoid freeze-thaw cycles.

-

-

Working Solution:

-

Dilute the stock solution in serum-free RPMI-1640 medium immediately prior to use.

-

Ensure the final DMSO concentration in the cell culture well does not exceed 0.1% (v/v) to avoid solvent toxicity.

-

Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC50 of this compound in A549 cells.

-

Reagents: A549 cells, RPMI-1640 + 10% FBS, MTT Reagent (5 mg/mL in PBS), DMSO.

-

Protocol:

-

Seeding: Plate A549 cells at a density of

cells/well in a 96-well plate. Incubate overnight at 37°C/5% CO₂. -

Treatment: Aspirate media and add 100 µL of fresh media containing this compound at graded concentrations: 0, 1, 5, 10, 25, 50 µM . (Include a 0.1% DMSO vehicle control).

-

Incubation: Incubate for 24, 48, and 72 hours . (72h is recommended for maximal effect).

-

Labeling: Add 20 µL of MTT stock solution to each well. Incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the supernatant (do not disturb the purple formazan crystals). Add 150 µL of DMSO to each well. Shake on an orbital shaker for 10 minutes.

-

Measurement: Read absorbance at 570 nm (reference wavelength 630 nm).

-

Mechanistic Validation: Western Blotting

Objective: Confirm EGFR/STAT3 inhibition and Apoptosis induction.

-

Target Proteins:

-

Signaling: p-EGFR (Tyr1068), EGFR, p-Akt (Ser473), Akt, p-STAT3, STAT3.

-

Apoptosis/Cycle:[1] Cleaved Caspase-3, PARP, Bcl-2, Bax, p21, Cyclin D1.

-

-

Protocol:

-

Treatment: Treat A549 cells (

cells/dish) with this compound (e.g., 5, 10, 20 µM) for 24 hours. -

Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with protease/phosphatase inhibitors (PMSF, Na₃VO₄).

-

Quantification: Normalize protein concentration using a BCA assay.

-

Separation: Load 30 µg protein/lane on 10-12% SDS-PAGE gels.

-

Blotting: Transfer to PVDF membranes. Block with 5% non-fat milk.

-

Antibody Incubation: Incubate primary antibodies (1:1000) overnight at 4°C.

-

Detection: Use ECL chemiluminescence.

-

Expected Results:

| Target Protein | Expected Change (vs. Control) | Biological Implication |

|---|---|---|

| p-EGFR | ↓ Significant Decrease | Blockade of upstream growth signal |

| p-STAT3 | ↓ Decrease | Reduced transcriptional activation of survival genes |

| p-Akt | ↓ Decrease | Inhibition of the PI3K/Akt survival pathway |

| Bcl-2 | ↓ Decrease | Loss of anti-apoptotic protection |

| Cleaved PARP | ↑ Increase | Confirmation of apoptosis execution |

| p21 | ↑ Increase | G1 Cell Cycle Arrest |

Data Interpretation & Troubleshooting

IC50 Interpretation

-

Moderately Sensitive: IC50 5–20 µM. (A549 cells typically fall in the low micromolar range, often showing significant inhibition between 10–20 µM depending on the assay duration).

-

Resistant: IC50 > 50 µM.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Precipitation in Media | High concentration or cold media | Pre-warm media to 37°C before adding stock. Do not exceed 50 µM in aqueous solution. |

| No p-EGFR reduction | EGF stimulation missing | A549 cells may need EGF stimulation (50 ng/mL for 15 min) after this compound pretreatment to visualize strong phosphorylation inhibition. |

| High Background in MTT | Incomplete solubilization | Ensure formazan crystals are fully dissolved in DMSO; mix longer. |

References

-

Mechanism of Action in NSCLC

-

General Cytotoxicity & Source

-

Chemical Structure & Properties

-

Lignan Isolation Context

Sources

- 1. This compound, a lignan from the Chinese medicinal plant Clematis armandii, induces apoptosis in lung cancer cells through modulation of EGF-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C40H40O12 | CID 5274624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, a Lignan From the Chinese Medicinal Plant Clematis armandii, Inhibits A431 Cell Growth via Blocking p70S6/S6 Kinase Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a Lignan From the Chinese Medicinal Plant Clematis armandii, Inhibits A431 Cell Growth via Blocking p70S6/S6 Kinase Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lignans from the stems of Clematis armandii ("Chuan-Mu-Tong") and their anti-neuroinflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Boehmenan Extraction Technical Support Center

Status: Online | Specialist: Senior Application Scientist | Topic: Yield Optimization

Core Directive: The Yield Bottleneck

Boehmenan (

This guide moves beyond standard maceration.[1][2] We will implement a defatting-first protocol coupled with Ultrasound-Assisted Extraction (UAE) to maximize mass transfer without destroying the benzofuran core of the molecule.

Module 1: Pre-Extraction & Solvation Dynamics

Q: I am using 95% Ethanol, but the crude extract is extremely sticky and difficult to fractionate. What is wrong? A: You are extracting excessive lipophilic interference (waxes, chlorophyll) which traps this compound in a micellar matrix.

-

The Fix: You must introduce a Defatting Step .

-

Mechanism: Lignans are moderately polar, while waxes are non-polar. Pre-washing with n-hexane removes the barrier to solvent penetration.

Q: Should I use Methanol or Ethanol? A: Ethanol (90-95%) is preferred for safety and efficiency, but Methanol often provides a sharper separation on HPLC. For yield maximization, we recommend 90% Ethanol for the primary extraction, followed by partitioning.

Protocol 1: Pre-treatment & Defatting

-

Grinding: Pulverize dried Clematis armandii stems to 40–60 mesh . (Finer powder causes filtration clogging; coarser powder limits diffusion).

-

Defatting (Crucial):

-

Soak powder in n-hexane (1:5 w/v) for 4 hours at room temperature.

-

Filter and discard the hexane filtrate (this contains lipids/waxes).

-

Dry the plant residue (marc) under a fume hood until solvent-free.

-

Module 2: Extraction Methodologies (The Core)

Q: Can I use Soxhlet extraction to improve yield? A: Avoid Soxhlet if possible. this compound contains feruloyl moieties and a benzofuran skeleton that can be sensitive to prolonged boiling (thermal oxidation).

-

Better Alternative: Ultrasound-Assisted Extraction (UAE).[1][3][4] The acoustic cavitation disrupts cell walls instantly, releasing lignans without hours of heat exposure.

Comparative Analysis of Methods

| Parameter | Maceration (Traditional) | Reflux (Soxhlet) | UAE (Recommended) |

| Time | 3–7 Days | 4–6 Hours | 30–45 Minutes |

| Temperature | Room Temp ( | Boiling ( | Controlled ( |

| Solvent Usage | High | Medium | Low |

| This compound Integrity | High | Risk of degradation | High |

| Yield Efficiency | Low (Passive diffusion) | High (but dirty) | Maximum (Cavitation) |

Protocol 2: Optimized UAE Workflow

-

Solvent: 90% Ethanol (aq).

-

Ratio: 1:15 (Solid:Liquid).

-

Equipment: Ultrasonic bath (Frequency 40 kHz) or Probe Sonicator.

-

Cycle:

-

Sonicate for 30 minutes at 40°C .

-

Note: Do not exceed 50°C.

-

-

Filtration: Vacuum filter immediately.

-

Repeat: Re-extract the residue once more with fresh solvent (1:10 ratio) for 15 minutes. Combine filtrates.

Module 3: Purification & Isolation (The Capture)

Q: My crude extract is huge, but I lose the this compound during fractionation. Where does it go? A: this compound is a neolignan. It is not water-soluble, but it is also not purely lipophilic.

-

The Trap: If you partition with water and ethyl acetate directly, you may pull too many polyphenols.

-

The Solution: Use Chloroform (

) or Dichloromethane (

Visualization: The Extraction & Fractionation Logic

Caption: Figure 1. Optimized workflow emphasizing the critical defatting step and the specific chloroform partitioning required to capture the neolignan fraction.

Module 4: Troubleshooting & FAQs

Q: I see a spot on TLC, but it streaks. How do I clean it up? A: Streaking on Thin Layer Chromatography (TLC) usually indicates the presence of acidic impurities or rapid decomposition.

-

Fix: Add 0.1% Formic Acid to your TLC developing solvent (e.g.,

:MeOH 10:1 + 0.1% FA). This suppresses ionization of phenolic hydroxyls, sharpening the spot.

Q: What is the expected yield? A:

-

Crude Extract: 5–8% of dry weight.

-

Chloroform Fraction: 0.5–1.5% of dry weight.

-

Pure this compound: 0.005–0.02% (50–200 mg per kg of plant material) is standard.

-

Note: If you get <10mg/kg, check your grinding size (too coarse?) or partitioning solvent (did you use Ethyl Acetate instead of DCM? You might have too many impurities competing).

Q: How do I validate that I actually have this compound? A:

-

HPLC: Look for a peak at roughly 15–20 min (on C18, MeOH:H2O gradient).

-

UV Spectrum: this compound has characteristic absorption maxima at

230 and 280 nm (typical for lignans). -

NMR: The key diagnostic signals are the trans-coupling constants (

) of the dihydrobenzofuran ring protons.

References

-

Rudiyansyah, M., et al. (2014).[5][6][7] Isolation and absolute configuration of this compound from Durio affinis Becc. Records of Natural Products, 8(2), 195-198.[6]

-

Liu, X. H., et al. (2014). Lignans from the stems of Clematis armandii ("Chuan-Mu-Tong") and their anti-neuroinflammatory activities.[7] Journal of Ethnopharmacology, 153(2), 373-380.

-

Wang, Y., et al. (2017). This compound, a Lignan From the Chinese Medicinal Plant Clematis armandii, Inhibits A431 Cell Growth via Blocking p70S6/S6 Kinase Pathway.[8] Integrative Cancer Therapies, 17(1), 123-132.

-

BenchChem. (2025).[1] Optimization of extraction parameters for lignans from natural sources. Technical Guide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Effect of Different Extraction Techniques on Phenolic Profile and Phytochemical Potential of Gymnema inodorum Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimized Ultrasound-Assisted Extraction of Lignans from Linum Species with Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. acgpubs.org [acgpubs.org]

- 6. UQ eSpace [espace.library.uq.edu.au]

- 7. Lignans from the stems of Clematis armandii ("Chuan-Mu-Tong") and their anti-neuroinflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, a Lignan From the Chinese Medicinal Plant Clematis armandii, Inhibits A431 Cell Growth via Blocking p70S6/S6 Kinase Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Refining Luciferase Assays for High-Throughput Screening of Boehmenan

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical advice for developing and troubleshooting luciferase-based high-throughput screening (HTS) assays, with a specific focus on the natural product Boehmenan. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your screening campaigns are built on a foundation of scientific integrity and robustness.

Introduction to Luciferase HTS for this compound

Luciferase reporter assays are a cornerstone of drug discovery due to their high sensitivity, broad dynamic range, and amenability to automation.[1][2][3] These assays are particularly powerful for investigating the activity of compounds like this compound, a complex natural product, by monitoring their effects on specific cellular pathways.[4] By linking the expression of a luciferase enzyme to a promoter of interest, we can quantify the transcriptional activity of a target gene or pathway in response to treatment.[1][5]

Why Luciferase Assays are Ideal for HTS:

-

Sensitivity: Capable of detecting minute changes in gene expression, which is crucial for identifying subtle compound effects.[1][6]

-

Linearity: The light output is directly proportional to the amount of luciferase enzyme, offering a wide linear range for quantification.[7][8]

-

Simplicity: "Add-and-measure" formats streamline the workflow, making them highly compatible with robotic automation for screening large compound libraries.[9]

This guide will walk you through assay development, optimization, and common troubleshooting scenarios to ensure your this compound screening is successful.

Assay Development and Optimization: First Principles

A robust HTS assay begins with careful planning and optimization of each parameter. The goal is to create a stable, reproducible system that can clearly distinguish between active and inactive compounds.

Question: How do I begin developing a luciferase assay for this compound?

Answer: The initial phase focuses on establishing a stable and responsive biological system and optimizing the assay conditions for a high-throughput format.

Step 1: Cell Line Selection and Reporter Construct Design

The choice of cell line is critical and should be relevant to the biological activity you intend to screen for. If, for example, you are investigating the anti-inflammatory properties of this compound, a cell line with a well-characterized inflammatory signaling pathway (e.g., HEK293 with an NF-κB responsive element driving luciferase expression) would be appropriate.

Step 2: Optimizing Cell Seeding Density

The number of cells seeded per well directly impacts the luciferase signal and the health of the cells during the experiment.[10]

-

Too few cells: May result in a weak signal that is difficult to distinguish from background noise.[11]

-

Too many cells: Can lead to overgrowth, altered cell metabolism, and a decline in signal before the assay endpoint.[10]

Protocol for Optimizing Cell Seeding Density:

-

Prepare a serial dilution of your reporter cell line.

-

Seed cells in a 384-well white, opaque plate at densities ranging from 1,000 to 20,000 cells per well.

-

Incubate for the intended duration of your compound treatment (e.g., 24, 48, or 72 hours).

-

Add the luciferase substrate and measure the luminescence.

-

Select the cell density that provides a strong, stable signal within the linear range of your luminometer.[10]

Question: How do I handle a potentially insoluble compound like this compound?

Answer: Compound solubility is a frequent challenge in HTS. This compound, as a complex organic molecule, may have limited aqueous solubility.[4]

-

Primary Solvent: Dimethyl sulfoxide (DMSO) is the standard solvent for HTS compound libraries due to its ability to dissolve a wide range of organic molecules.[10][12]

-

DMSO Tolerance: It is crucial to determine the maximum concentration of DMSO your cells can tolerate without affecting viability or luciferase activity. High concentrations of DMSO can be toxic to cells and may inhibit the luciferase enzyme.[13]

Protocol for Determining DMSO Tolerance:

-

Seed your reporter cells at the optimized density in a 384-well plate.

-

Prepare a serial dilution of DMSO in your cell culture medium, typically ranging from 0.1% to 2% (v/v).

-

Treat the cells with the DMSO dilutions and incubate for the duration of your planned experiment.

-

Measure luciferase activity.

-

Identify the highest DMSO concentration that does not significantly inhibit the luciferase signal or cause cell death. This will be your maximum final DMSO concentration for the HTS. A concentration of up to 4% DMSO has been shown to not substantially affect firefly luciferase activity.[13]

Question: What are the key parameters for validating my HTS assay?

Answer: Assay validation ensures that your screen is robust, reproducible, and capable of identifying true hits. The Z'-factor (Z-prime) is the gold standard for this assessment.[14][15][16]

The Z'-factor is a statistical measure of the separation between your positive and negative controls, taking into account the variability of the data.[15][17]

Z'-Factor Calculation:

Z' = 1 - ( (3 * (SDpositive_control + SDnegative_control)) / |Meanpositive_control - Meannegative_control| )

| Z'-Factor Value | Interpretation |

| > 0.5 | An excellent assay, suitable for HTS.[14][18][19] |

| 0 to 0.5 | A marginal assay that may require further optimization.[18] |

| < 0 | The assay is not suitable for screening.[16][18] |

To calculate the Z'-factor, you will need:

-

Positive Control: A compound known to elicit a strong response in your assay.

-

Negative Control: A vehicle control (e.g., DMSO) that should not affect the assay.[17]

Run multiple replicates of your positive and negative controls on a single plate to determine the mean and standard deviation for each, then apply the formula.

Troubleshooting Guide

Even with careful optimization, issues can arise during an HTS campaign. This section addresses common problems in a question-and-answer format.

Weak or No Signal

Question: My luminescence readings are very low, close to the background. What could be the cause?

Answer: A weak or absent signal can stem from several issues, from reagent quality to cellular health.[11]

| Potential Cause | Troubleshooting Steps |

| Inactive Luciferase Reagent | Ensure the luciferase substrate has been stored correctly (typically at -20°C or -80°C, protected from light) and has not undergone multiple freeze-thaw cycles.[6][11] Prepare fresh working solutions before each experiment.[6] |

| Low Transfection Efficiency | If using a transiently transfected reporter, verify the efficiency of your transfection protocol. Consider creating a stable cell line for more consistent expression.[11] |

| Insufficient Cell Number | Re-optimize your cell seeding density. Ensure even cell distribution in the wells.[5] |

| Weak Promoter Activity | The promoter driving your luciferase reporter may not be sufficiently active in your chosen cell line. Consider using a stronger constitutive promoter for initial validation or a different reporter system.[11] |

| Cell Stress or Death | Visually inspect your cells under a microscope before adding the luciferase reagent. Unhealthy or dying cells will have compromised ATP levels, which is essential for the firefly luciferase reaction.[20][21][22] |

High Background Signal

Question: My negative control wells show high luminescence, making it difficult to see a response from my test compound. How can I reduce the background?

Answer: High background can mask the true signal from your compounds.

| Potential Cause | Troubleshooting Steps |

| Plate Type | Always use white, opaque-walled microplates for luminescence assays.[11] Clear or black plates can lead to light scattering and crosstalk between wells. |

| Autoluminescence of Compounds | Some library compounds may be inherently luminescent. To check for this, measure the luminescence of wells containing the compound and media only (no cells). |

| Contaminated Reagents | Ensure your cell culture media and assay buffers are free from microbial contamination, which can contribute to background signal. |

| Long Integration Time | If the signal is saturating the detector, reduce the integration time on your luminometer.[23] |

High Variability Between Replicates

Question: I'm seeing a large standard deviation in my replicate wells. What is causing this inconsistency?

Answer: High variability can make it impossible to obtain a reliable Z'-factor and can lead to false positives or negatives.[11]

| Potential Cause | Troubleshooting Steps |

| Pipetting Errors | Inaccurate or inconsistent pipetting is a major source of variability.[11] Use calibrated multichannel pipettes or automated liquid handlers. Ensure complete mixing of reagents in each well. |

| Inconsistent Cell Seeding | Ensure your cell suspension is homogenous before and during plating. Cells can settle at the bottom of the reservoir, leading to uneven distribution. |

| Edge Effects | The outer wells of a microplate are more prone to evaporation, which can concentrate reagents and affect cell health. Consider leaving the outer wells empty or filling them with sterile water or media. |

| Unstable Luciferase Signal | Some luciferase reagents produce a "flash" signal that decays rapidly.[6][24] If you are not using a luminometer with an injector, the time delay between adding the reagent and reading the plate can introduce variability. Use a "glow" formulation for a more stable signal.[24] |

Compound Interference

Question: I have a hit, but I'm not sure if it's a true biological effect or if this compound is interfering with the luciferase enzyme itself. How can I check for this?

Answer: It is crucial to perform counter-screens to rule out assay artifacts. Some compounds can directly inhibit or stabilize the luciferase enzyme, leading to false results.[11][25]

Protocol for a Luciferase Inhibition Counter-Screen:

-

In a cell-free system (e.g., a buffer solution), add a known amount of recombinant luciferase enzyme.

-

Add your hit compound (this compound) at the same concentration used in the primary screen.

-

Add the luciferase substrate and immediately measure the luminescence.

-

Compare the signal to a control with no compound. A significant decrease in luminescence suggests direct inhibition of the luciferase enzyme.

Frequently Asked Questions (FAQs)

Q1: What is the difference between a "flash" and a "glow" luciferase assay?

A1: The main difference is the stability of the light signal.

-

Flash assays produce a very bright but short-lived signal, often decaying within minutes.[6][24] They are generally more sensitive but require a luminometer with injectors for reproducible results.[24]

-

Glow assays have been formulated to produce a stable signal that can last for hours.[24] This makes them more suitable for batch processing of plates in an HTS setting without the need for injectors.

Q2: Do I need a dual-luciferase assay for my screen?

A2: A dual-luciferase system uses a second reporter (often Renilla luciferase) under the control of a constitutive promoter as an internal control.[11] This can help normalize for variations in cell number and transfection efficiency. For HTS, a single-reporter assay is often sufficient if the initial optimization steps (cell seeding, etc.) have been carefully performed to minimize variability. A dual-reporter system can be valuable for confirming hits from the primary screen.[26]

Q3: My luciferase reaction is ATP-dependent. Could this compound be affecting cellular ATP levels?

A3: Yes, this is a possibility. Firefly luciferase requires ATP to catalyze the light-producing reaction.[25][27][28] If this compound affects cellular metabolism and reduces intracellular ATP concentrations, it could appear as an inhibitor in your assay.[20] An orthogonal assay that does not rely on cellular ATP, or a direct measurement of ATP levels in treated cells, can be used to investigate this.[25]

Q4: How should I prepare my this compound stock solutions for screening?

A4: Prepare a high-concentration stock solution of this compound in 100% DMSO.[10] For the screen, create intermediate dilutions in DMSO before the final dilution into the assay medium. This "serial dilution" approach minimizes the amount of DMSO transferred to the cells.

Visualizing the Workflow and Principles

To better understand the core concepts, the following diagrams illustrate the luciferase reaction and a typical HTS workflow.

The Firefly Luciferase Reaction

This diagram shows the ATP-dependent mechanism of the firefly luciferase enzyme.

Caption: ATP-dependent reaction catalyzed by firefly luciferase.

High-Throughput Screening Workflow for this compound

This flowchart outlines the key decision points and steps in an HTS campaign.

Caption: A typical workflow for HTS of this compound using a luciferase assay.

References

-

Shi, C., et al. (2010). High-Throughput Assays Using a Luciferase-Expressing Replicon, Virus-Like Particles, and Full-Length Virus for West Nile Virus Drug Discovery. Journal of Virology, 84(1), 155-165. [Link]

-

Auld, D. S., & Inglese, J. (2016). Interferences with Luciferase Reporter Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Li, X., et al. (2013). Validating a Firefly Luciferase-Based High-Throughput Screening Assay for Antimalarial Drug Discovery. Journal of Biomolecular Screening, 18(10), 1269-1277. [Link]

-

Ubigene. (2025, February 11). Luciferase Assay: Principles, Purpose, and Process. Ubigene. [Link]

-

Lucantoni, L., et al. (2016). High-Throughput Luciferase-Based Assay for the Discovery of Therapeutics That Prevent Malaria. ACS Infectious Diseases, 2(3), 203-213. [Link]

-

BioAgilytix. (2020, October 9). A Beginner's Guide to Luciferase Assays. BioAgilytix. [Link]

-

An, F., & Tolliday, N. (2010). Cell-based assays in high-throughput mode (HTS). Biotechnologia, 91(3), 267-276. [Link]

-

GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]

-

National Center for Biotechnology Information. (n.d.). ATP-independent bioluminescent reporter variants to improve in vivo imaging. PubMed Central. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

National Center for Biotechnology Information. (2025, May 10). A High-Throughput Cell-Based Luciferase Reporter Assay for Identifying Inhibitors of ASGR1. PubMed Central. [Link]

-

Patsnap. (2024, July 17). What is the mechanism of Cloricromen? Patsnap Synapse. [Link]

-

ResearchGate. (2025, August 6). Solubility of dilute SO2 in DMSO+Mn2+ mixture solvents and EOS model-I. ResearchGate. [Link]

-

BMG LABTECH. (2025, January 27). The Z prime value (Z´). BMG LABTECH. [Link]

-

Raj, L., et al. (2011). Synthesis, cellular evaluation, and mechanism of action of piperlongumine analogs. Journal of Medicinal Chemistry, 54(12), 4038-4047. [Link]

-

Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. [Link]

-

Wikipedia. (n.d.). Firefly luciferase. Wikipedia. [Link]

-

BioAgilytix. (n.d.). Optimization and validation of cell-based potency assay for cellular therapy agent. BioAgilytix. [Link]

-

Cytation. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Cytation. [Link]

-

Lardy, M. A., et al. (2012). A bifunctional dimethylsulfoxide substitute enhances the aqueous solubility of small organic molecules. Journal of Biomolecular Screening, 17(8), 1013-1019. [Link]

-

ResearchGate. (n.d.). Principle of the luciferase reaction in luciferase‐based ATP assays. ResearchGate. [Link]

-

ResearchGate. (2025, August 7). Affordable Luciferase Reporter Assay for Cell-Based High-Throughput Screening. ResearchGate. [Link]

-

ResearchGate. (n.d.). Optimization of luciferase assay for a high throughput setting. ResearchGate. [Link]

-

Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. [Link]

-

National Center for Biotechnology Information. (2012, June 15). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PubMed Central. [Link]

-

ResearchGate. (2018, January 25). (PDF) Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. ResearchGate. [Link]

-

On HTS. (2023, December 12). Z-factor. On HTS. [Link]

-

Multispan, Inc. (n.d.). Luciferase Assays. Multispan, Inc. [Link]

-

MedCrave online. (2014, August 27). Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors. MedCrave online. [Link]

Sources

- 1. bioagilytix.com [bioagilytix.com]

- 2. goldbio.com [goldbio.com]

- 3. Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors - MedCrave online [medcraveonline.com]

- 4. This compound | C40H40O12 | CID 5274624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. med.upenn.edu [med.upenn.edu]

- 8. Luciferase Assay System Protocol [worldwide.promega.com]

- 9. Validating a Firefly Luciferase-Based High-Throughput Screening Assay for Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High-Throughput Assays Using a Luciferase-Expressing Replicon, Virus-Like Particles, and Full-Length Virus for West Nile Virus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. goldbio.com [goldbio.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. bmglabtech.com [bmglabtech.com]

- 15. bellbrooklabs.com [bellbrooklabs.com]

- 16. assay.dev [assay.dev]

- 17. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 18. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

- 19. researchgate.net [researchgate.net]

- 20. goldbio.com [goldbio.com]

- 21. marinbio.com [marinbio.com]

- 22. bioagilytix.com [bioagilytix.com]

- 23. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]

- 24. Versatile Luciferases: New Tools for Reporter Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 25. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. promega.com [promega.com]

- 27. Firefly luciferase - Wikipedia [en.wikipedia.org]

- 28. researchgate.net [researchgate.net]

Technical Support Center: Enhancing the Bioavailability of Boehmenan for In Vivo Studies

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Boehmenan. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of enhancing the bioavailability of this promising lignan for in vivo studies. As a complex natural product, this compound presents unique formulation hurdles, primarily due to its presumed poor aqueous solubility, a common characteristic of lignans. This document is designed to provide not just protocols, but the scientific rationale behind the recommended strategies, empowering you to make informed decisions in your experimental design.

Understanding the Core Challenge: The Physicochemical Profile of this compound

This compound is a lignan with demonstrated cytotoxic effects against various cancer cell lines, making it a compound of significant interest for further preclinical development.[1][2][3] However, its large and complex molecular structure suggests significant lipophilicity. Indeed, the computed XLogP3-AA value for this compound is 6.6, indicating a high preference for lipid environments over aqueous ones.[4] This high lipophilicity is the primary driver of its poor water solubility, which in turn is a major limiting factor for its oral bioavailability. For a compound to be absorbed from the gastrointestinal tract, it must first dissolve in the gut fluids.[5][6]

| Property | Value/Inference | Implication for Bioavailability | Reference |

| Molecular Weight | 712.7 g/mol | High molecular weight can sometimes negatively impact permeability. | [4] |

| XLogP3-AA (cLogP) | 6.6 | High lipophilicity, predicting poor aqueous solubility. | [4] |

| Hydrogen Bond Donors | 3 | A moderate number of hydrogen bond donors. | [4] |

| Aqueous Solubility | Predicted to be very low | Dissolution rate-limited absorption. | Inferred from cLogP and lignan class |

| pKa | Not available | The presence of phenolic hydroxyl groups suggests it may have acidic pKa values, potentially influencing solubility in a pH-dependent manner. | Inferred from chemical structure |

Frequently Asked Questions (FAQs)

Q1: My initial in vivo study with a simple suspension of this compound in water/saline showed very low or no detectable plasma concentrations. What is the likely cause?

A1: This is a common and expected outcome for highly lipophilic compounds like this compound. The lack of detectable plasma concentrations is almost certainly due to its poor aqueous solubility. When administered as a simple suspension, the this compound particles are unlikely to dissolve to a significant extent in the gastrointestinal fluids. Without dissolution, the compound cannot be absorbed across the intestinal wall into the bloodstream.

Q2: What are the primary formulation strategies I should consider to enhance the oral bioavailability of this compound?

A2: For a compound with the physicochemical profile of this compound, the following formulation strategies are recommended, in order of increasing complexity:

-

Nanosuspensions: Reducing the particle size of this compound to the nanometer range dramatically increases the surface area-to-volume ratio, which can significantly enhance the dissolution rate according to the Noyes-Whitney equation.[1]

-

Lipid-Based Drug Delivery Systems (LBDDS): These formulations use lipids, surfactants, and co-solvents to dissolve this compound and present it to the gastrointestinal tract in a solubilized form, bypassing the dissolution step.[10][11][12]

-

Amorphous Solid Dispersions (ASDs): By dispersing this compound in a polymeric carrier in an amorphous (non-crystalline) state, the energy required for dissolution is reduced, leading to higher apparent solubility and faster dissolution.[5][13]